molecular formula C20H23NO3 B2839573 (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide CAS No. 301229-75-4

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B2839573
CAS No.: 301229-75-4
M. Wt: 325.408
InChI Key: QPBCDNYSOVVKFQ-KPKJPENVSA-N
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Description

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a phenyl group substituted with methoxy groups at the 2 and 4 positions, and an isopropyl-substituted phenyl group at the 4 position of the acrylamide moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acrylamide structure.

Scientific Research Applications

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline and 4-isopropylbenzaldehyde.

    Formation of the acrylamide: The key step involves the reaction of 2,4-dimethoxyaniline with 4-isopropylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the corresponding Schiff base.

    Reduction and cyclization: The Schiff base is then reduced using a reducing agent like sodium borohydride, followed by cyclization to form the acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,4-dimethoxyphenyl)-3-phenylacrylamide: Lacks the isopropyl group on the phenyl ring.

    (E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)acrylamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of both methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBCDNYSOVVKFQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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